molecular formula C13H20N2 B3004381 (S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine CAS No. 116508-51-1

(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine

Cat. No.: B3004381
CAS No.: 116508-51-1
M. Wt: 204.317
InChI Key: ZINZYRWMDNKTBY-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Catalysis in Chemical Reactions

(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine has been explored in various catalytic processes. For instance, it's been used in the asymmetric transfer hydrogenation (ATH) of ketones, a process vital in producing chiral compounds often used in pharmaceuticals. In a study, chiral synthons including derivatives of this compound were synthesized and applied in ATH, demonstrating moderate catalytic activities with low enantiomeric excess (Kumah et al., 2019).

2. Metal Complex Formation and DNA Interaction

Research has also focused on the synthesis of metal complexes using tridentate ligands derived from this compound. These complexes exhibit strong DNA binding propensities and have been studied for their nuclease activity and cytotoxic effects on various cancer cell lines. The ability to interact with DNA opens up possibilities for their use in targeted therapies and as tools in molecular biology (Kumar et al., 2012).

3. Synthesis of Polymers

Another significant application is in polymer science. For instance, this compound has been utilized in the synthesis of polymers through the ring-opening polymerization of lactides. Dichloro zinc complexes with derivatives of this compound have shown high catalytic activity in this process, producing stereocontrolled polylactides, which are essential in biodegradable plastic production (Nayab et al., 2012).

4. Organic Synthesis and Stereochemistry

The compound is also instrumental in the synthesis of organic molecules. For example, its derivatives have been used in the efficient preparation of diamines, which are valuable in organic synthesis. These methods, starting from readily available materials, offer high yields and shorter routes than previous synthetic methods (Sousa et al., 1997).

5. Corrosion Inhibition

In the field of materials science, cadmium(II) Schiff base complexes involving derivatives of this compound have been synthesized for their potential use in corrosion inhibition on mild steel. This application bridges inorganic chemistry with materials and corrosion engineering (Das et al., 2017).

Safety and Hazards

Safety data sheets provide information on the safety and hazards of similar compounds. For example, they can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are harmful if swallowed or if inhaled .

Properties

IUPAC Name

(1S)-N-methyl-1-phenyl-2-pyrrolidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINZYRWMDNKTBY-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CN1CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.